

An In-depth Technical Guide to 8-(3-Methylphenyl)-8-oxooctanoic Acid

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Compound of Interest

Compound Name: 8-(3-Methylphenyl)-8-oxooctanoic acid

Cat. No.: B1325252

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-(3-Methylphenyl)-8-oxooctanoic acid**, focusing on its chemical identifiers, a detailed potential synthesis protocol, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Data and Identifiers

While a complete set of identifiers for **8-(3-Methylphenyl)-8-oxooctanoic acid** is not readily available in public databases, the following key information has been compiled.

Identifier	Value	Source
CAS Number	898765-42-9	Chemical Abstracts Service
Molecular Formula	C ₁₅ H ₂₀ O ₃	N/A
Molecular Weight	248.32 g/mol	N/A
PubChem CID	24726900	National Center for Biotechnology Information
InChI	Not Available	N/A
InChIKey	Not Available	N/A
Canonical SMILES	Not Available	N/A

Experimental Protocols: Synthesis of 8-(3-Methylphenyl)-8-oxooctanoic Acid

A standard and efficient method for the synthesis of **8-(3-Methylphenyl)-8-oxooctanoic acid** is the Friedel-Crafts acylation of toluene with a derivative of suberic acid, such as suberoyl chloride or suberic anhydride. The following protocol details a plausible synthetic route.

Materials and Equipment:

- Toluene
- Suberoyl chloride (or Suberic anhydride)
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated and dilute solutions
- Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and purification

Procedure:

Step 1: Reaction Setup

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acylating agent).
- Add dry dichloromethane to the flask to create a slurry.
- Cool the flask to 0°C using an ice bath.

Step 2: Formation of the Acylium Ion

- Dissolve suberoyl chloride (1 molar equivalent) in dry dichloromethane in the addition funnel.
- Add the suberoyl chloride solution dropwise to the stirred aluminum chloride slurry over a period of 30-60 minutes, maintaining the temperature at 0°C. This will form the acylium ion electrophile.

Step 3: Friedel-Crafts Acylation

- In a separate flask, dissolve toluene (1 to 1.2 molar equivalents) in dry dichloromethane.

- Slowly add the toluene solution to the reaction mixture containing the acylium ion. The reaction is exothermic, and the temperature should be carefully controlled, not exceeding 5-10°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 4: Quenching and Work-up

- Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.

Step 5: Hydrolysis of the Acyl Chloride (if suberoyl chloride was used)

- If the second acyl chloride group of suberoyl chloride has not hydrolyzed during the acidic work-up, the resulting intermediate will be an acid chloride.
- To hydrolyze this, stir the organic layer with a dilute sodium hydroxide solution until the hydrolysis is complete (monitored by TLC or IR spectroscopy).
- Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude **8-(3-Methylphenyl)-8-oxooctanoic acid**.

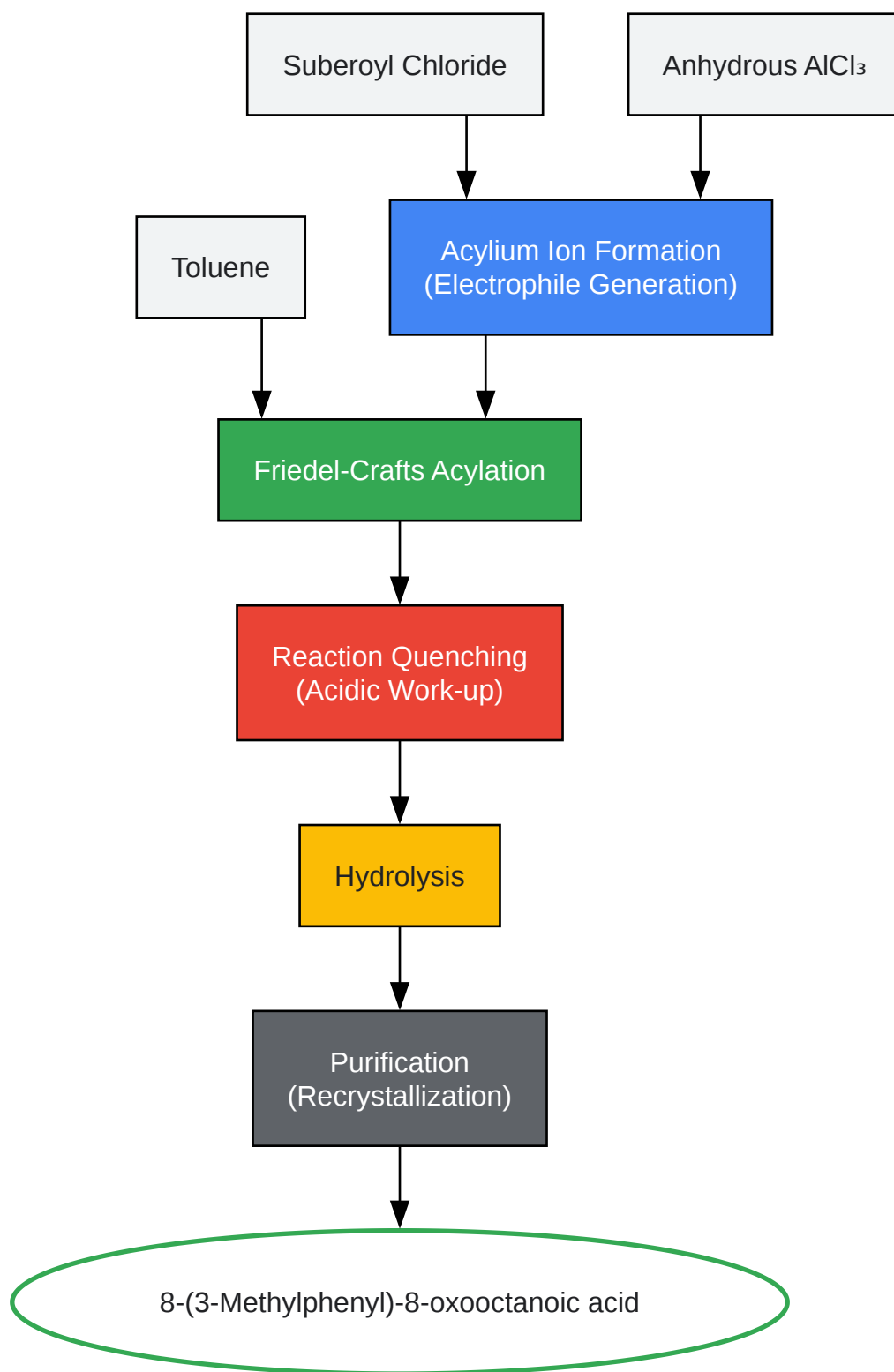
Step 6: Purification

- Collect the crude product by filtration.
- Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified **8-(3-Methylphenyl)-8-oxooctanoic acid**.

- Dry the purified product under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical steps involved in the proposed synthesis of **8-(3-Methylphenyl)-8-oxooctanoic acid**.



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Caption: Synthetic workflow for **8-(3-Methylphenyl)-8-oxooctanoic acid**.

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